molecular formula C5H10O5 B12644431 alpha-L-ribopyranose CAS No. 7296-61-9

alpha-L-ribopyranose

Cat. No.: B12644431
CAS No.: 7296-61-9
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-NEEWWZBLSA-N
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Description

Alpha-L-ribopyranose: is a cyclic form of the sugar ribose, specifically an aldopentose, which means it contains five carbon atoms and an aldehyde group. It is a naturally occurring sugar that plays a crucial role in the structure of ribonucleic acid (RNA), which is essential for coding, decoding, regulation, and expression of genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-L-ribopyranose can be synthesized through the acid-catalyzed cyclization of L-ribose. The process involves the formation of a hemiacetal linkage between the aldehyde group at the first carbon and the hydroxyl group at the fourth carbon, resulting in a six-membered ring structure .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of ribose from natural sources, followed by controlled cyclization under acidic conditions. The process may also involve enzymatic methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-L-ribopyranose has numerous applications in scientific research:

Mechanism of Action

Alpha-L-ribopyranose exerts its effects primarily through its incorporation into RNA. The compound undergoes phosphorylation to form ribose-5-phosphate, which is a key intermediate in the

Properties

CAS No.

7296-61-9

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R,3S,4S,5S)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5+/m0/s1

InChI Key

SRBFZHDQGSBBOR-NEEWWZBLSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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